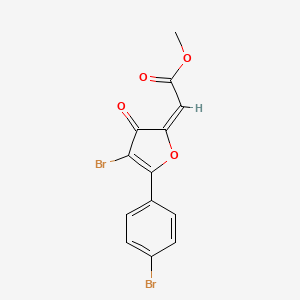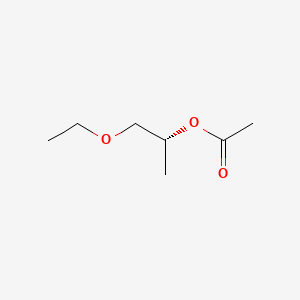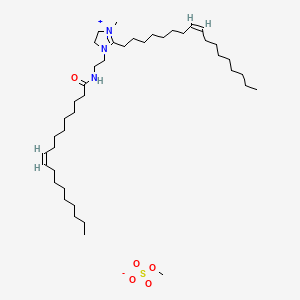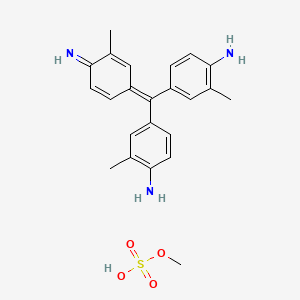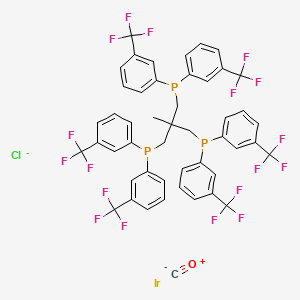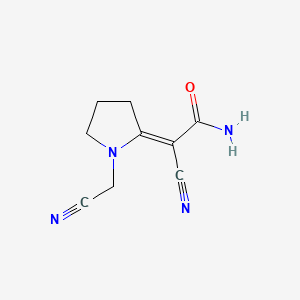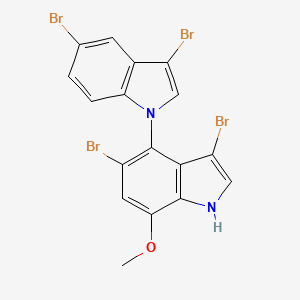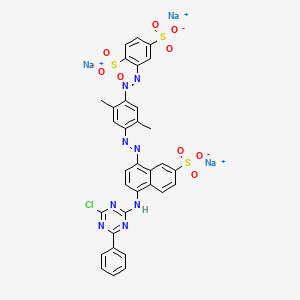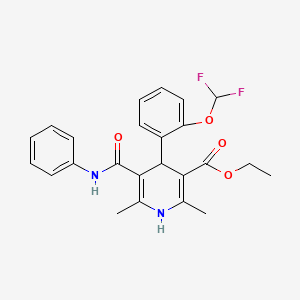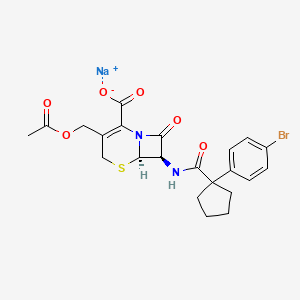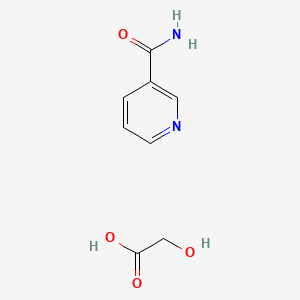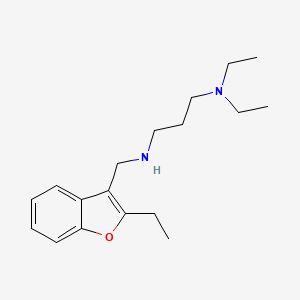
1,3-Propanediamine, N,N-diethyl-N'-((2-ethyl-3-benzofuranyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- is an organic compound with a complex structure that includes a benzofuran moiety
Preparation Methods
The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- typically involves multiple steps. One common method involves the reaction of 1,3-propanediamine with diethylamine and 2-ethyl-3-benzofuran in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- involves its interaction with specific molecular targets and pathways. The benzofuran moiety plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. This interaction can lead to various physiological effects, depending on the specific application .
Comparison with Similar Compounds
1,3-Propanediamine, N,N-diethyl-N’-((2-ethyl-3-benzofuranyl)methyl)- can be compared with similar compounds such as:
1,3-Propanediamine, N,N-diethyl-: This compound lacks the benzofuran moiety, making it less complex and potentially less active in certain applications.
1,3-Propanediamine, N,N-dimethyl-: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and applications.
3-(Diethylamino)propylamine: This compound is structurally similar but does not contain the benzofuran moiety, which can influence its chemical and biological properties.
Properties
CAS No. |
93999-43-0 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-ethyl-1-benzofuran-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H28N2O/c1-4-17-16(15-10-7-8-11-18(15)21-17)14-19-12-9-13-20(5-2)6-3/h7-8,10-11,19H,4-6,9,12-14H2,1-3H3 |
InChI Key |
OKPYFTIPNUYXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CNCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


